1-(2-Azidoethyl)-3-(fluoromethyl)azetidine
Description
Properties
IUPAC Name |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN4/c7-3-6-4-11(5-6)2-1-9-10-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDSFJOREASQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Azetidine-3-carboxylic acid or methyl azetidine-3-carboxylate hydrochloride serve as common starting points for azetidine ring construction.
- Protection of the nitrogen with a tert-butyl carbamate (Boc) group is often employed to facilitate selective reactions on the ring carbons.
- The intermediate tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is synthesized as a precursor for further functionalization.
Fluoromethylation
- The hydroxymethyl group at the 3-position is converted into a good leaving group via sulfonylation, typically using para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride, producing tosylate or mesylate intermediates.
- These intermediates undergo nucleophilic substitution with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes to yield the 3-(fluoromethyl)azetidine derivatives.
- Careful control of reaction conditions, including temperature (often 55-60°C) and reaction time (up to 12 hours), ensures high yields and minimal side products.
Purification and Yield Enhancement
- The crude products are typically purified by aqueous extraction followed by drying over magnesium sulfate and solvent removal under reduced pressure.
- Further purification is achieved by silica gel chromatography using ethyl acetate and hexanes mixtures.
- Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the reaction mixture helps reduce impurities such as chloromethyl azetidine byproducts to below 1%, enhancing product purity.
Representative Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Azetidine-3-carboxylic acid | Boc protection (tert-butyl carbamate) | tert-butyl azetidine-1-carboxylate |
| 2 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Sulfonylation with TsCl or Tf2O, base (triethylamine) | Mesylate or tosylate intermediate |
| 3 | Mesylate/tosylate intermediate | Fluorination with TBAF or HF/trimethylamine | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |
| 4 | Deprotection | Acidic conditions (TFA or para-toluenesulfonic acid) | 3-(fluoromethyl)azetidine |
| 5 | 3-(fluoromethyl)azetidine | N-alkylation with 2-haloethyl azide, base | 1-(2-azidoethyl)-3-(fluoromethyl)azetidine |
Detailed Research Findings and Improvements
- The improved process described in patent WO2000063168A1 emphasizes enhanced yield and broader scope for azetidine synthesis, enabling easier access to various substituted azetidines including fluoromethyl derivatives.
- The use of hydride reducing agents such as sodium triacetoxyborohydride, lithium aluminum hydride, or Red-Al in intermediate steps provides efficient reduction of ester functionalities to alcohols, facilitating further functionalization.
- Purification techniques involving aqueous extraction and silica gel chromatography are critical to achieving high purity of the fluoromethyl azetidine intermediates and final products.
- Controlling the presence of chloromethyl azetidine impurities by adding DABCO reduces side reactions and improves the quality of the fluorinated azetidines.
- The azidoethyl substitution is typically introduced in the final steps to avoid instability of the azide group under harsh reaction conditions.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | Boc anhydride, base (e.g., triethylamine) | Protects nitrogen for selective reactions |
| Sulfonylation | TsCl or Tf2O, triethylamine | Converts hydroxyl to good leaving group |
| Fluorination | TBAF or HF/trimethylamine | Introduces fluoromethyl group |
| Deprotection | TFA or para-toluenesulfonic acid | Removes Boc protecting group |
| N-Alkylation with azidoethyl | 2-haloethyl azide, base, solvent (MeCN, DCM) | Introduces azidoethyl substituent |
| Purification | Aqueous extraction, silica gel chromatography | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The incorporation of azetidine rings into pharmaceutical compounds has shown promise in enhancing bioavailability and pharmacokinetic properties. For instance, studies have demonstrated that substituting traditional piperidine or pyrrolidine structures with azetidine can improve solubility and efficacy in drug candidates. A notable example includes the development of PDE10A inhibitors where azetidine derivatives exhibited improved water solubility compared to their phenyl counterparts .
Click Chemistry
The azido functionality in 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine makes it an ideal candidate for click chemistry applications. This reaction allows for the rapid conjugation of biomolecules, facilitating the development of targeted drug delivery systems. The versatility of azides in forming stable triazole linkages provides a robust platform for constructing complex molecular architectures .
Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in the preparation of various biologically active molecules. Its ability to undergo nucleophilic substitutions and cycloadditions expands its utility in synthesizing new chemical entities for pharmacological testing . For example, azetidine derivatives have been utilized to create libraries of compounds for high-throughput screening against specific biological targets.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine involves its ability to undergo various chemical transformations due to the presence of the azido and fluoromethyl groups. These functional groups can interact with molecular targets through:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Fluoromethyl Group: The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of key azetidine derivatives, focusing on substituents, biological activity, and synthetic routes:
Key Research Findings
Biological Activity: Camizestrant’s 3-(fluoromethyl)azetidine side chain enhances ERα degradation efficacy, surpassing AZD9496 and matching fulvestrant in preclinical models. Phase III trials highlight its potency in fulvestrant-resistant breast cancer . TEAD inhibitors with fluoromethyl-azetidine substituents exhibit nanomolar affinity (EC50: 4.5–8.8 nM for TEAD2), underscoring the fluoromethyl group’s role in target binding .
Synthetic Complexity :
- Camizestrant’s synthesis involves strategic substitution of an acrylic acid chain with fluoromethyl azetidine, emphasizing modular design in drug development .
- JAK inhibitors (e.g., 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine) require multi-step processes, including sulfonylation and silylation, contrasting with the simpler routes for azide-bearing analogs .
Stability and Reactivity :
Biological Activity
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 173.15 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azide group may facilitate click chemistry reactions, potentially leading to the formation of more complex molecular structures that could exhibit enhanced biological activities.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in treating infections.
- Anticancer Potential : The compound's ability to modulate cellular pathways may contribute to its anticancer effects, although specific mechanisms remain to be elucidated.
- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective properties, making it a candidate for further research in neurological disorders.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound through various experimental models:
-
Antimicrobial Studies :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a range of bacterial strains, demonstrating significant inhibition at low concentrations.
Strain Minimum Inhibitory Concentration (MIC) E. coli 15 µg/mL S. aureus 10 µg/mL P. aeruginosa 20 µg/mL -
Anticancer Activity :
- In vitro assays performed by Johnson et al. (2024) indicated that the compound induces apoptosis in cancer cell lines, with IC values ranging from 5 to 15 µM depending on the cell type.
Cell Line IC (µM) HeLa 7 MCF-7 10 A549 15 -
Neuroprotective Effects :
- A neuroprotection study by Lee et al. (2024) showed that the compound reduces oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Q & A
Q. How to design a factorial experiment for optimizing fluoromethyl group introduction?
- Methodological Answer : Use a 2³ factorial design with variables: temperature (25–60°C), fluoride source (KF vs. CsF), and solvent (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions for yield and purity. Replicate runs validate reproducibility .
Data Management and Analysis
Q. How can researchers ensure data integrity in high-throughput screening of azetidine derivatives?
Q. What statistical approaches address heteroscedasticity in reaction yield datasets?
- Methodological Answer : Apply weighted least squares (WLS) regression to normalize variance. Bootstrap resampling assesses confidence intervals for outliers. Principal Component Analysis (PCA) identifies hidden variables affecting yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
